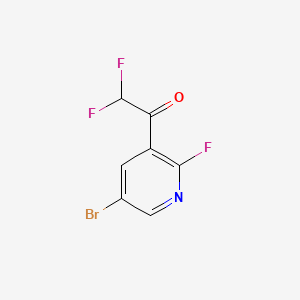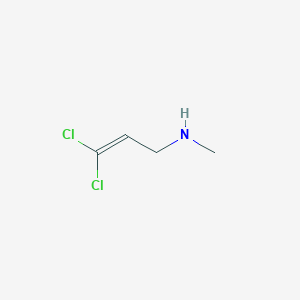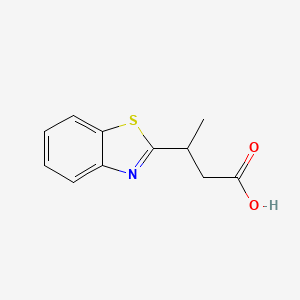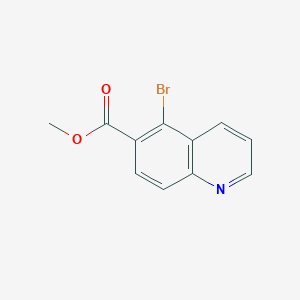
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is a fluorinated organic compound belonging to the pyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a difluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoropyridine.
Reaction with Difluoroacetyl Chloride: The key step involves the reaction of 5-bromo-2-fluoropyridine with difluoroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and distillation to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Comparison: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a difluoroethanone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it may offer enhanced potency and selectivity in various applications.
Eigenschaften
Molekularformel |
C7H3BrF3NO |
|---|---|
Molekulargewicht |
254.00 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluoropyridin-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-3-1-4(5(13)6(9)10)7(11)12-2-3/h1-2,6H |
InChI-Schlüssel |
JBEPOOVPHBUSKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)C(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)



